2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide
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Overview
Description
2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, a thiazole ring, and an acetamide group, making it a subject of interest for researchers due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole and thiazole intermediates. The general synthetic route can be outlined as follows:
Preparation of 1-(2-ethylphenyl)-1H-tetrazole: This can be achieved by reacting 2-ethylphenylhydrazine with sodium azide in the presence of a suitable catalyst under reflux conditions.
Synthesis of 5-ethylthiazole: This involves the cyclization of 2-ethylthioamide with α-haloketones under acidic conditions.
Formation of the final compound: The final step involves the nucleophilic substitution reaction between 1-(2-ethylphenyl)-1H-tetrazole and 5-ethylthiazole-2-thiol in the presence of a base such as potassium carbonate, followed by acylation with chloroacetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Tin(II) chloride, iron powder, in acidic conditions.
Substitution: Various nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and thiazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The acetamide group may also play a role in binding to specific proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 5-acetyl-2,4-dimethylthiazole
Uniqueness
2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide is unique due to the presence of both tetrazole and thiazole rings in its structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS2/c1-3-11-7-5-6-8-13(11)22-16(19-20-21-22)24-10-14(23)18-15-17-9-12(4-2)25-15/h5-9H,3-4,10H2,1-2H3,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWPDVAETNFKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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